[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-15-9-5-2-6-12(15)10-17(24)26-11-16(23)22-14-8-4-3-7-13(14)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJJSWPQPSBUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures interact with their targets through a variety of mechanisms, including binding to specific receptors, inhibiting enzymatic activity, or disrupting cellular processes.
Biological Activity
The compound [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and various aromatic rings, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H15F3N2O3
- Molecular Weight : 370.3 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=CC=C1C(=O)CC(=O)N(C(F)(F)C)C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, in vitro studies have shown that derivatives of trifluoromethyl anilines can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.9 | Apoptosis induction |
| Compound B | 1.5 | Cell cycle arrest |
| [Target Compound] | TBD | TBD |
2. Anti-inflammatory Effects
Some studies suggest that the biological activity of this compound may extend to anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways.
3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in various contexts. It may interact with specific enzymes involved in metabolic pathways or disease processes, although detailed kinetic studies are required to elucidate these interactions fully.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of compounds related to the target molecule were evaluated for their antitumor efficacy using mouse xenograft models. The results indicated that compounds similar to [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] showed significant tumor growth inhibition, with one compound achieving an IC50 value of approximately 0.8 µM against head and neck cancer cells .
Case Study 2: Inflammatory Response Modulation
A recent investigation focused on the anti-inflammatory properties of trifluoromethyl-substituted compounds. The study demonstrated that these compounds could reduce the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
The precise mechanism by which [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Anilino Ring
a) Trifluoromethyl Position and Electronic Effects
- Ethyl 2-(([4-(trifluoromethyl)anilino]carbothioyl)amino)acetate (CAS 321433-99-2): The para-CF₃ substitution on the anilino ring reduces steric hindrance compared to the target compound’s ortho-CF₃ group. This positional difference may alter binding affinity in enzyme active sites .
b) Alternative Substituents
- [2-(N-methylanilino)-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate (CAS 391622-94-9): Replacement of CF₃ with methylsulfanyl (-SCH₃) introduces a weaker electron-donating group, which may decrease metabolic stability but improve bioavailability .
Ester Group Modifications
Heterocyclic Analogues
- 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-ethyl 2-(7-Methoxynaphtho[2,1-b]furan-1-yl)acetate (Compound 9): Incorporation of a 1,3,4-oxadiazole ring enhances rigidity and antibacterial activity (e.g., against Staphylococcus aureus), though at the cost of increased molecular weight (MW ≈ 450 g/mol) .
- 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid (CAS 338421-05-9): The sulfanyl (-S-) linker facilitates disulfide bond formation, which may improve target engagement in thiol-rich environments .
Q & A
Q. What are the key synthetic routes for preparing [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 2-methoxyphenyl acetate moiety via esterification. For example, methyl 2-(2-methoxyphenyl)acetate can be synthesized by reacting 2-hydroxyphenyl acetic acid with diazomethane in methanol .
- Step 2 : Introduction of the 2-oxoethyl group. Ethyl chlorooxalate or similar reagents are used to form α-ketoester intermediates, as seen in analogous syntheses of ethyl 2-oxo-2-phenylacetate .
- Step 3 : Amide coupling with 2-(trifluoromethyl)aniline. This step may employ coupling agents like pyridine and trioxatriphosphinane derivatives under inert conditions .
Q. How can researchers verify the purity and structural identity of this compound?
- Analytical Methods :
- NMR Spectroscopy : and NMR to confirm substituent positions and functional groups (e.g., trifluoromethyl, methoxy, and carbonyl signals) .
- HRMS : High-resolution mass spectrometry for molecular weight validation .
- HPLC : Retention time analysis under standardized conditions (e.g., C18 columns with acetonitrile/water gradients) .
Q. What safety precautions are critical during synthesis and handling?
- Reagent Hazards : Use of diazomethane (explosive) requires strict temperature control and inert atmospheres .
- Waste Management : Separate halogenated and aromatic waste streams to avoid environmental contamination .
- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods are mandatory due to potential toxicity of intermediates like chlorooxalates .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Dynamic Effects : Trifluoromethyl groups may cause unexpected splitting due to - coupling. Use -decoupled NMR or computational modeling (DFT) to assign signals accurately .
- Solvent Artifacts : Deuterated solvents (e.g., CDCl) can interact with carbonyl groups, shifting peaks. Compare spectra across multiple solvents (DMSO-d, acetone-d) .
Q. What strategies optimize the yield of the amide coupling step in the synthesis?
- Catalyst Screening : Evaluate triethylamine vs. DMAP for activating chlorooxalate intermediates .
- Temperature Control : Reactions at 0–5°C minimize side products (e.g., over-acylation) .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the amide product from unreacted aniline .
Q. How does the trifluoromethyl group influence the compound’s reactivity in biological assays?
- Electron-Withdrawing Effects : The -CF group increases electrophilicity of the adjacent carbonyl, enhancing interactions with nucleophilic residues in enzymes .
- Metabolic Stability : Fluorine atoms resist oxidative degradation, potentially improving pharmacokinetic profiles in drug discovery studies .
Q. What computational methods predict the compound’s solubility and bioavailability?
- LogP Calculations : Use software like MarvinSuite to estimate partition coefficients (experimental LogP ≈ 2.1–2.5) .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein targets to assess membrane permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar α-ketoesters?
- Reagent Purity : Trace moisture in chlorooxalate reagents can hydrolyze intermediates, reducing yields. Ensure anhydrous conditions via molecular sieves .
- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .
Q. Why might biological activity vary across structurally analogous compounds?
- Steric Effects : The 2-methoxyphenyl group may hinder binding in larger active sites compared to unsubstituted phenyl analogs .
- Electronic Tuning : Trifluoromethyl vs. methyl substituents alter electron density, affecting hydrogen bonding with targets .
Methodological Recommendations
Q. What advanced techniques characterize the compound’s solid-state properties?
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., morpholine derivatives in similar compounds) .
- DSC/TGA : Assess thermal stability and polymorph transitions .
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications : Replace the 2-methoxyphenyl group with halogens or electron-donating groups (e.g., -OCHCH) to probe electronic effects .
- Side Chain Variations : Substitute the trifluoromethylanilino group with sulfonamides or heterocycles to enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
